molecular formula C7H6OS B064085 3-(3-Thienyl)-2-propyn-1-ol CAS No. 170859-75-3

3-(3-Thienyl)-2-propyn-1-ol

Cat. No. B064085
M. Wt: 138.19 g/mol
InChI Key: WBGIHHGUVGWIHJ-UHFFFAOYSA-N
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Description

3-(3-Thienyl)-2-propyn-1-ol is a chemical compound that falls within the broader category of organosulfur compounds. It contains a thiophene ring, which is a sulfur-containing heterocycle, bonded to a propynol moiety. This compound is of interest due to its unique structural and electronic properties which make it a valuable entity in various chemical syntheses and material science applications.

Synthesis Analysis

The synthesis of compounds related to 3-(3-Thienyl)-2-propyn-1-ol involves various methods, including cross-coupling reactions such as the Stille and Suzuki couplings. For instance, oligo(thienylfuran) compounds have been synthesized through repetitive Stille coupling reactions, demonstrating the versatility of cross-coupling methods in constructing complex thiophene-containing molecules (Miyata et al., 2005).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by their planar configurations and conjugated systems. Structural and electronic properties of such compounds have been extensively studied through experimental and computational methods, including X-ray crystallography and DFT calculations. For example, a study on oligo(thienylfuran)s revealed that these molecules exhibit nearly planar conformations with significant π-conjugation, affecting their electronic and optical properties (Miyata et al., 2005).

Scientific Research Applications

  • Homocoupling and Cyclization to Produce Fluorescent Dihydrofuran Derivatives : 3-aryl-2-propyn-1-ols, including 3-(3-Thienyl)-2-propyn-1-ol, undergo regio- and stereoselective homocoupling in the presence of a rhodium catalyst. This process liberates a ketone molecule and results in 2-hydroxymethyl-(E)-enynes. Subsequent cyclization of these enynes produces fluorescent 2,3-dihydrofuran derivatives (Funayama et al., 2005).

  • Cross-Coupling with Bis(trimethylsilyl)acetylene : 3-aryl-2-propyn-1-ols undergo cross-coupling with bis(trimethylsilyl)acetylene via rhodium catalysis. This reaction forms 2-hydroxymethyl-(E)-enynes, which can then be converted into fluorescent dihydrofuran derivatives through further chemical processes (Horita et al., 2007).

  • Resolution as a Key Intermediate for Duloxetine : The compound has been used as a key intermediate in the resolution of racemic mixtures for the synthesis of duloxetine, a pharmaceutical drug. Specifically, the resolution was optimized using (S)-mandelic acid as a resolving agent, leading to the purification of the compound with high enantiomeric excess (Sakai et al., 2003).

  • Engineering Carbonyl Reductase for Enantioselective Reduction : The compound has been used in the study of engineering carbonyl reductase enzymes for the enantioselective reduction of β-amino ketones, an important process in the synthesis of certain antidepressants (Zhang et al., 2015).

  • Electrochromic Behavior in Poly(2-(2-thienyl)-1H-pyrrole) : Studies have investigated the effect of introducing short alkyl chains in poly(2-(2-thienyl)-1H-pyrrole) on its electrochromic behavior, revealing significant effects and potential applications in electronic devices (Pozo‐Gonzalo et al., 2008).

  • Synthesis of Novel Pyrazoles and Antibacterial Evaluation : The compound has been utilized in the synthesis of novel pyrazoles, which were characterized and screened for their antibacterial and antifungal activities, showing promise in antimicrobial research (Rai et al., 2008).

  • Corrosion Inhibition in Steel : The related compound 3-Phenyl-2-propyn-1-ol has been studied for its effectiveness in mitigating steel corrosion in hydrochloric acid solutions, suggesting potential applications in corrosion prevention (Growcock & Lopp, 1988).

  • Electrochemical Properties in Organic–Electronic Devices : C3-symmetric molecules synthesized by Stille cross-coupling, containing thienyl groups, have been investigated for their good conductivity and stability, suggesting applications in organic electronic devices like OLEDs, OFETs, and solar cells (Idzik et al., 2010).

  • Synthesis of Cyclopentadienylosmium Compounds : Research into the synthesis of new cyclopentadienylosmium compounds containing unsaturated carbon donor coligands has explored the reactions involving compounds similar to 3-(3-Thienyl)-2-propyn-1-ol, indicating potential in organometallic chemistry (Crochet et al., 1998).

  • Safe Sulfonylation of Alcohols : The safe sulfonylation of alcohols like 2-propyn-1-ol, a related compound, has been studied, indicating potential applications in chemical synthesis and safety (Tanabe et al., 1995).

Safety And Hazards

The safety data sheet for (3-Thienyl)ethanol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a Category 4 flammable liquid . Precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3-thiophen-3-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGIHHGUVGWIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479440
Record name 3-(3-thienyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Thienyl)-2-propyn-1-ol

CAS RN

170859-75-3
Record name 3-(3-Thienyl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170859-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-thienyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of bis (triphenylphosphine)-palladium (II) chloride (300 mg, 0.42 mmol) and copper (I) iodide (100 mg, 0.50 mmol) in diisopropylamine (100 ml) under nitrogen was added 3-bromothiophene (4.9 g, 30 mmol). After reflux under nitrogen for 1.5 h a solution of propargyl alcohol (3.0 g, 33 mmol) in diisopropylamine (50 ml) was added. After reflux for 5 h the reaction mixture was cooled, filtered and concentrated in vacuo. The residue was submitted to flash chromatography using ether/petroleum ether (1:1) as eluent to give 2 g (48%) of 3-(3-thienyl)-2-propyn-1-ol as a crude product.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Tecle, SD Barrett, DJ Lauffer… - Journal of medicinal …, 1998 - ACS Publications
The synthesis and SAR of a series of (Z)-(±)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes are described. The biochemistry and pharmacology of 24Z (PD 142505) and …
Number of citations: 39 pubs.acs.org
L Chen, W Liu, Y Yan, X Su, S Xiao, X Lu… - Journal of Materials …, 2019 - pubs.rsc.org
Conjugated polymers in thin films tend to orient their backbones with respect to substrates through self-assembly when processed from a solution. The molecular packing orientation …
Number of citations: 16 pubs.rsc.org

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